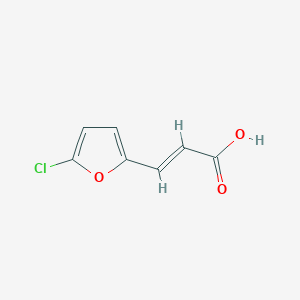![molecular formula C20H20FN3O3S B2563167 8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189703-31-8](/img/structure/B2563167.png)
8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities Research on similar spirocyclic compounds, such as those containing 1,2,4-triazole, piperidine, and sulfonamide moieties, has shown significant antimicrobial activity against several strains of microbes. This suggests potential applications in developing new antimicrobial agents (Dalloul et al., 2017).
Pharmacological Studies Sulfur-containing 1,2,4-triazole derivatives have been designed and synthesized for screening their pharmacological activities. These compounds exhibited antimicrobial activity against selected bacteria and fungi, indicating their potential as leads for the development of new drugs (Rao et al., 2014).
Anticonvulsant Agents A series of novel derivatives has been synthesized and evaluated for anticonvulsant activity. This research is crucial for understanding structure-activity relationships and developing new therapeutic agents for treating seizures (Madaiah et al., 2012).
ORL1 Receptor Agonists Research into the development of high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptor indicates potential applications in pain management and neurological disorders (Röver et al., 2000).
Antimicrobial Potency of Sulfonamides and Carbamates Studies on the antimicrobial potency of new sulfonamides and carbamates derived from certain precursors have revealed promising activity against bacterial strains and fungi, suggesting their utility in combating infectious diseases (Janakiramudu et al., 2017).
Anticancer Activity The synthesis and evaluation of new naproxen derivatives containing 1,2,4-triazole moieties have shown anticancer activity against prostate cancer cell lines, highlighting their potential in cancer therapy (Han et al., 2018).
Environmental Health Investigations into the neuroendocrine effects of certain sulfonate compounds in rats indicate potential environmental health impacts, necessitating further research into the ecological and health effects of these chemicals (Austin et al., 2003).
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-2-4-15(5-3-14)18-19(25)23-20(22-18)10-12-24(13-11-20)28(26,27)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMWNDNFRIRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2563087.png)
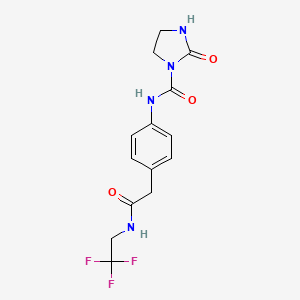
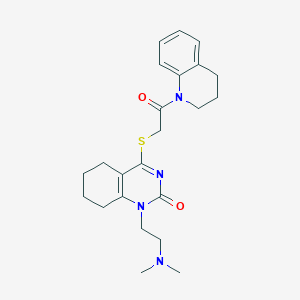
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2563090.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2563091.png)
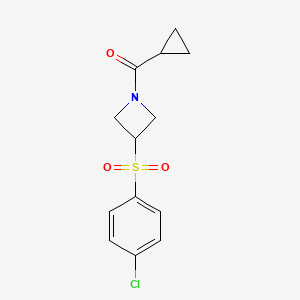
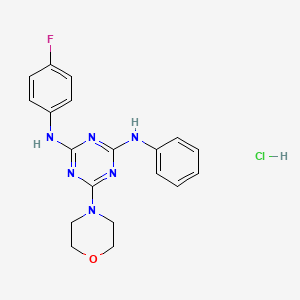
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2563096.png)
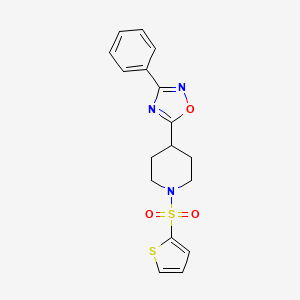
![3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2563100.png)

